Cas no 114506-04-6 ((E)-4-Bromo-1-chloro-2-methyl-2-butene)

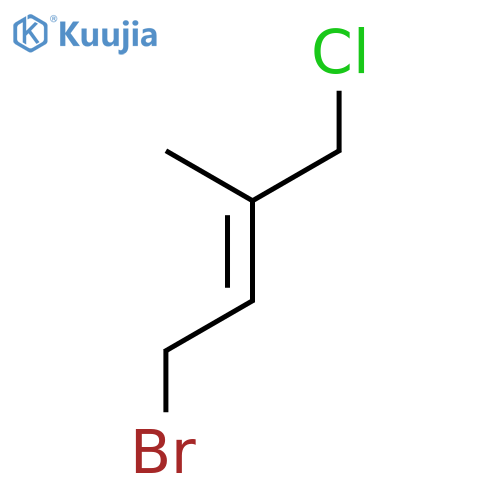

114506-04-6 structure

商品名:(E)-4-Bromo-1-chloro-2-methyl-2-butene

CAS番号:114506-04-6

MF:C5H8BrCl

メガワット:183.474020004272

CID:894689

(E)-4-Bromo-1-chloro-2-methyl-2-butene 化学的及び物理的性質

名前と識別子

-

- (E)-4-Bromo-1-chloro-2-methyl-2-butene

- 4-bromo-1-chloro-2-methylbut-2-ene

- <E>-4-Brom-1-chlor-2-methyl-2-buten

-

計算された属性

- せいみつぶんしりょう: 181.95000

じっけんとくせい

- PSA: 0.00000

- LogP: 2.56640

(E)-4-Bromo-1-chloro-2-methyl-2-butene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B682385-100mg |

(E)-4-Bromo-1-chloro-2-methyl-2-butene |

114506-04-6 | 100mg |

$ 460.00 | 2023-09-08 | ||

| TRC | B682385-250mg |

(E)-4-Bromo-1-chloro-2-methyl-2-butene |

114506-04-6 | 250mg |

$ 913.00 | 2023-04-18 | ||

| TRC | B682385-25mg |

(E)-4-Bromo-1-chloro-2-methyl-2-butene |

114506-04-6 | 25mg |

$ 155.00 | 2023-04-18 | ||

| TRC | B682385-10mg |

(E)-4-Bromo-1-chloro-2-methyl-2-butene |

114506-04-6 | 10mg |

$ 121.00 | 2023-04-18 |

(E)-4-Bromo-1-chloro-2-methyl-2-butene 関連文献

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

114506-04-6 ((E)-4-Bromo-1-chloro-2-methyl-2-butene) 関連製品

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 42464-96-0(NNMTi)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量